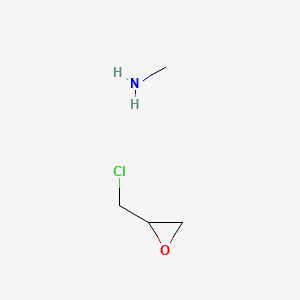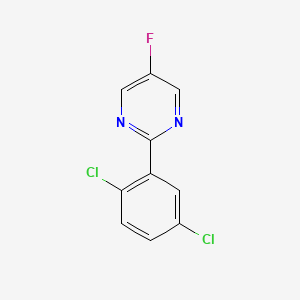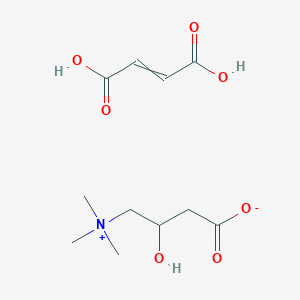
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with the molecular formula C11H19NO7 and a molecular weight of 277.27100 g/mol . This compound is known for its unique structure, which includes both an enedioic acid and a hydroxybutanoate group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate typically involves the reaction of but-2-enedioic acid with 3-hydroxy-4-(trimethylazaniumyl)butanoate under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further chemical synthesis or research applications .
Aplicaciones Científicas De Investigación
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies of metabolic pathways and enzyme reactions.
Medicine: As a potential therapeutic agent and in drug development research.
Industry: In the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It interacts with various proteins and enzymes, affecting their activity and leading to changes in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
L-carnitine: An essential cofactor for fatty acid metabolism.
L-argininosuccinic acid: A urea cycle intermediate.
Uniqueness
But-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to its combination of an enedioic acid and a hydroxybutanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H19NO7 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
but-2-enedioic acid;3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
HNSUOMBUJRUZHJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


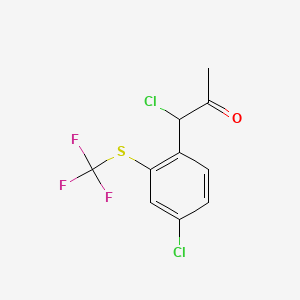
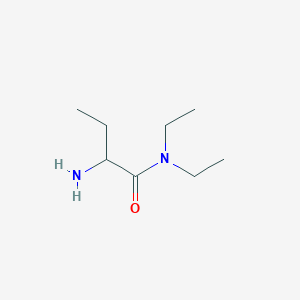

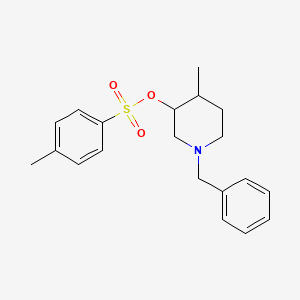
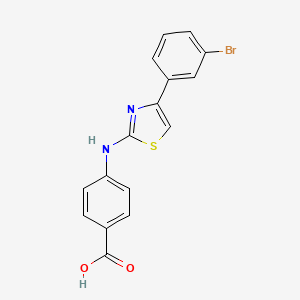
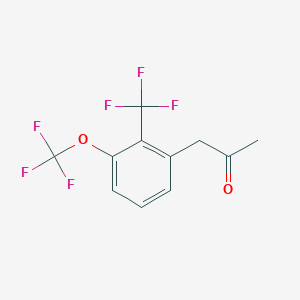
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
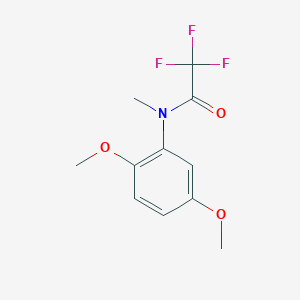
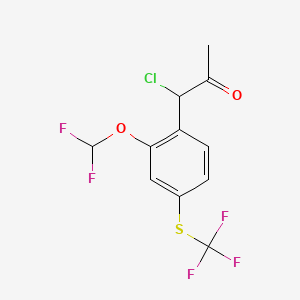
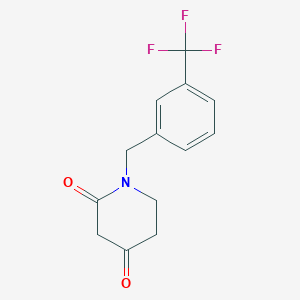
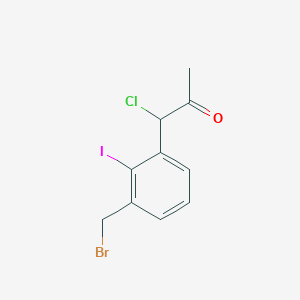
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
